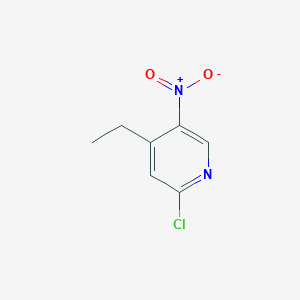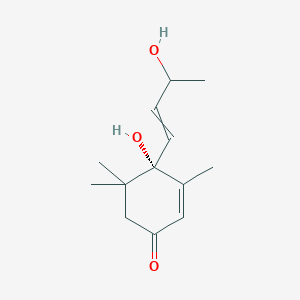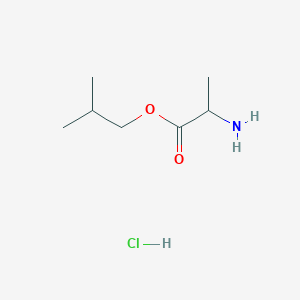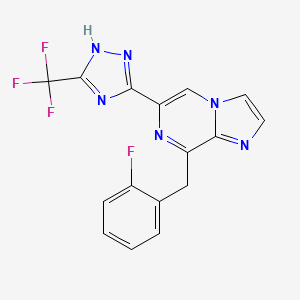
4-Bromo-3-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-vinylpyridine is an organic compound with the molecular formula C7H6BrN. It is a derivative of pyridine, characterized by the presence of a bromine atom at the fourth position and a vinyl group at the third position on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the use of poly(4-vinylpyridinium bromochromate) as a brominating agent in acetonitrile solvent. This method is efficient and selective, providing good yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of polymer-supported brominating agents can be advantageous due to their ease of handling and regeneration for multiple cycles, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-vinylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or hydroboration.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation; borane reagents for hydroboration.
Coupling: Boronic acids with palladium catalysts under basic conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-amino-3-vinylpyridine.
Addition: Saturated derivatives like 4-bromo-3-ethylpyridine.
Coupling: Various substituted pyridines depending on the boronic acid used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-vinylpyridine in chemical reactions involves the activation of the bromine atom and the vinyl group. The bromine atom can be activated by catalysts to undergo substitution or coupling reactions, while the vinyl group can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-vinylpyridine: Similar structure but with the bromine atom at the third position and the vinyl group at the fifth position.
4-Vinylpyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness: 4-Bromo-3-vinylpyridine is unique due to the presence of both a bromine atom and a vinyl group on the pyridine ring, providing a versatile platform for various chemical transformations. Its reactivity and selectivity in different reactions make it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H6BrN |
|---|---|
Molekulargewicht |
184.03 g/mol |
IUPAC-Name |
4-bromo-3-ethenylpyridine |
InChI |
InChI=1S/C7H6BrN/c1-2-6-5-9-4-3-7(6)8/h2-5H,1H2 |
InChI-Schlüssel |
SXSXZCWQJDWRST-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)







![1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12429162.png)

